Ethyl 5-hydroxynicotinate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

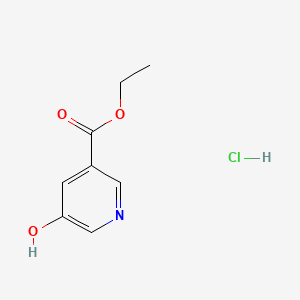

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 5-hydroxypyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h3-5,10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWSFBRAWVACQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693826 | |

| Record name | Ethyl 5-hydroxypyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207194-50-0 | |

| Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207194-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-hydroxypyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to Ethyl 5-Hydroxynicotinate Hydrochloride

This compound is a pyridine-based heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of molecules recognized as "privileged substructures" in medicinal chemistry. The strategic placement of a hydroxyl group and an ethyl ester on the pyridine ring provides two distinct points for chemical modification, making it a valuable and versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical Properties

The hydrochloride salt form of ethyl 5-hydroxynicotinate enhances its stability and aqueous solubility compared to its free base, which is an advantageous property for both chemical reactions and potential biological screening applications. A summary of its core properties is presented below.

| Property | Value | Source / Rationale |

| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate hydrochloride | Derived from structure |

| CAS Number | 1207194-50-0 | [1] |

| Molecular Formula | C₈H₁₀ClNO₃ | Derived from structure |

| Molecular Weight | 203.62 g/mol | Calculated from formula |

| Appearance | White to off-white crystalline solid | Inferred from similar organic HCl salts |

| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane, chloroform. Insoluble in diethyl ether, hexanes. | The ionic hydrochloride group significantly increases polarity and solubility in polar protic solvents.[2] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | General stability for hydrochloride salts; hygroscopicity is common.[3] |

Section 2: Synthesis and Purification

The preparation of this compound is typically achieved through a two-step process: Fischer esterification of the parent carboxylic acid followed by salt formation. The causality behind this choice is clear: direct esterification under acidic conditions is a robust and scalable method for converting carboxylic acids to esters. The subsequent conversion to the hydrochloride salt purifies the compound and improves its handling characteristics.

Experimental Protocol: Two-Step Synthesis

This protocol describes a standard laboratory-scale synthesis.

Step 1: Esterification of 5-Hydroxynicotinic Acid

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxynicotinic acid (10.0 g, 71.9 mmol).

-

Reagents: Add absolute ethanol (150 mL). The acid will not fully dissolve initially.

-

Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) as the catalyst.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Reduce the volume of ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude ethyl 5-hydroxynicotinate as an oil or solid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude ethyl 5-hydroxynicotinate from Step 1 in anhydrous diethyl ether (100 mL).

-

Precipitation: While stirring vigorously, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. A precipitate will form immediately.

-

Isolation: Continue stirring for 30 minutes at room temperature. Collect the resulting solid by vacuum filtration.

-

Purification: Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL) to remove any non-basic impurities.

-

Drying: Dry the product under vacuum at 40-50°C to yield pure this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 5-hydroxynicotinate HCl.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The hydrochloride form influences the spectral data, particularly by protonating the pyridine nitrogen, which deshields the ring protons in NMR spectroscopy.

Expected Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆): The choice of a polar, deuterated solvent like DMSO-d₆ is critical for dissolving the salt. Expected signals include:

-

δ ~1.3 ppm (t, 3H): Triplet for the methyl (-CH₃) protons of the ethyl group.

-

δ ~4.3 ppm (q, 2H): Quartet for the methylene (-CH₂-) protons of the ethyl group.

-

δ ~7.5-9.0 ppm (m, 3H): A set of multiplets corresponding to the three aromatic protons on the pyridine ring. These signals will be shifted downfield compared to the free base due to the protonation of the ring nitrogen.

-

δ ~10.0-11.0 ppm (s, 1H): A broad singlet for the phenolic hydroxyl (-OH) proton.

-

δ >12.0 ppm (br s, 1H): A very broad singlet for the N-H proton of the pyridinium hydrochloride, which may exchange with water.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~14 ppm: Methyl carbon.

-

δ ~62 ppm: Methylene carbon.

-

δ ~120-150 ppm: Aromatic carbons.

-

δ ~160-165 ppm: Phenolic carbon (C-OH).

-

δ ~165-170 ppm: Ester carbonyl carbon (C=O).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3200-2800 cm⁻¹ (broad): Strong, broad absorption due to O-H and N⁺-H stretching.

-

~1730 cm⁻¹ (strong): Sharp C=O stretch from the ethyl ester group.[2]

-

~1620, 1580 cm⁻¹: C=C and C=N stretching vibrations within the aromatic pyridine ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

-

Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base, C₈H₉NO₃, at m/z 168.06.

Section 4: Applications in Research and Drug Discovery

This compound serves not as an end-product, but as a strategic intermediate. Its bifunctional nature allows for selective chemical manipulation at either the hydroxyl or ester positions, or derivatization of the pyridine ring itself.

Key Application Areas:

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The hydroxyl group can act as a key hydrogen bond donor or be used as a handle for etherification to build out molecular complexity, a strategy frequently employed in medicinal chemistry.[4]

-

Synthesis of Novel Heterocycles: It can be a precursor for more complex fused heterocyclic systems through reactions that involve both the hydroxyl group and an adjacent ring position.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it is an ideal candidate for FBDD screening campaigns to identify initial low-affinity binders that can be elaborated into potent leads.

-

Click Chemistry Precursors: The hydroxyl group can be readily converted to an azide or alkyne, enabling its use in "click chemistry" reactions for rapid library synthesis and bioconjugation studies.[5]

Conceptual Application Workflow

Caption: Role as a versatile starting material in drug discovery.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The following guidelines are based on data from related compounds and general best practices.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene protective gloves. A lab coat is mandatory.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

-

-

Handling:

-

Storage:

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 910016, Ethyl 5-hydroxynicotinate.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71316638, Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68271645, Ethyl 5-hydroxy-2-methylnicotinate.

- ChemWhat Database. Ethyl Nicotinate-1,2′,3′,4′,5′,6′-13C6 Hydrochloride Salt CAS#: 1346604-87-2.

- Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15291, Ethyl isonicotinate.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16219340, Ethylhydrocupreine hydrochloride.

- Cole-Parmer (2009). Material Safety Data Sheet - Ethyl nicotinate, 99%.

- Chemistry Stack Exchange (2024). Synthesis of racemic nicotine.

- PrepChem.com. Synthesis of ethyl isonicotinate hydrochloride.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69188, Ethyl Nicotinate.

- Google Patents (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.

- Glennon, R. A., et al. (2016). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. ACS Chemical Neuroscience, 7(8), 1041–1049.

- Magritek (2014). Application Note: Ethyl crotonate.

- D. P. Z. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 13(9), 803-815.

- ResearchGate. Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate.

- The Good Scents Company. Ethyl nicotinate.

Sources

- 1. This compound | CAS: 1207194-50-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. shd-pub.org.rs [shd-pub.org.rs]

- 3. chemwhat.com [chemwhat.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 5-hydroxynicotinate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

Ethyl 5-hydroxynicotinate hydrochloride, identified by the CAS number 1207194-50-0 , is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. As a derivative of nicotinic acid (Vitamin B3), this compound provides a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. Its strategic placement of a hydroxyl group and an ethyl ester on the pyridine ring offers medicinal chemists multiple reaction sites for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide, intended for researchers and scientists, will provide a comprehensive technical overview of this compound, from its synthesis and characterization to its critical role as a pharmaceutical intermediate.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 1207194-50-0 | Internal Data |

| Molecular Formula | C₈H₁₀ClNO₃ | [1] |

| Molecular Weight | 203.62 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General Chemical Knowledge |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process: the esterification of 5-hydroxynicotinic acid to form the free base, followed by the conversion to its hydrochloride salt. This approach ensures a high-purity final product suitable for pharmaceutical applications.

Step 1: Fischer Esterification of 5-Hydroxynicotinic Acid

The initial step involves the classic Fischer esterification of 5-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Caption: Fischer Esterification of 5-Hydroxynicotinic Acid.

Experimental Protocol: Synthesis of Ethyl 5-hydroxynicotinate (Free Base)

-

To a stirred suspension of 5-hydroxynicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes), carefully add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 5-hydroxynicotinate.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure free base.

Step 2: Conversion to the Hydrochloride Salt

The purified Ethyl 5-hydroxynicotinate free base is then converted to its hydrochloride salt. This is a standard acid-base reaction where the basic nitrogen of the pyridine ring is protonated by hydrochloric acid. The resulting salt often exhibits improved stability and handling characteristics. The use of anhydrous HCl in a non-aqueous solvent is crucial to prevent hydrolysis of the ester.

Caption: Formation of the Hydrochloride Salt.

Experimental Protocol: Preparation of this compound

-

Dissolve the purified Ethyl 5-hydroxynicotinate (1.0 eq) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Continue the addition until precipitation of the hydrochloride salt is complete.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield this compound.

Analytical Characterization: Ensuring Purity and Identity

The structural integrity and purity of this compound are confirmed through a combination of modern analytical techniques. Each method provides a unique piece of structural information, and together they offer a comprehensive characterization of the molecule.

Analytical Workflow

Caption: Analytical Workflow for Characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the number and chemical environment of the protons. Expected signals would include a triplet and quartet for the ethyl group, and distinct aromatic protons on the pyridine ring. The presence of the hydrochloride salt may cause a downfield shift of the pyridine ring protons.

-

¹³C NMR : Reveals the number of unique carbon atoms and their electronic environments. Key signals would include the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the ethyl group.

-

-

Mass Spectrometry (MS) : Determines the molecular weight of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode would be expected to show a prominent peak corresponding to the protonated free base [M+H]⁺.

-

Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule. Characteristic absorption bands would include a broad O-H stretch for the hydroxyl group, a C=O stretch for the ester, and C=C and C=N stretching vibrations for the aromatic pyridine ring.

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound and to quantify it in mixtures. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) would be a suitable starting point for method development.

Applications in Drug Development: A Gateway to Novel Therapeutics

This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the reactivity of its hydroxyl and ester functionalities, as well as the inherent biological relevance of the pyridine core.

-

Precursor for Kinase Inhibitors : The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The hydroxyl group of Ethyl 5-hydroxynicotinate can be derivatized to introduce various side chains that can interact with the active site of target kinases.

-

Synthesis of Anti-inflammatory Agents : The nicotinic acid framework is also found in a number of anti-inflammatory compounds. The functional groups of this compound allow for its incorporation into larger molecules designed to modulate inflammatory pathways.

-

Building Block for Novel Heterocyclic Systems : The compound can be used as a starting material for the construction of more complex fused heterocyclic systems, which are often explored in the search for new drug candidates with a wide range of biological activities.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its straightforward synthesis, well-defined physicochemical properties, and multiple points for chemical modification make it an ideal starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its significance in the journey from a simple chemical intermediate to a potentially life-saving drug.

References

- Arctom Scientific. CAS NO. 1207194-50-0 | this compound.

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 5-hydroxynicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Nicotinate Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals. Nicotinic acid and its derivatives have long been recognized for their diverse biological activities. The introduction of a hydroxyl group at the 5-position and esterification to form ethyl 5-hydroxynicotinate creates a versatile chemical entity with multiple points for further functionalization. The formation of the hydrochloride salt enhances the compound's solubility and stability, making it more amenable for pharmaceutical development and biological screening. Understanding the precise molecular architecture and chemical behavior of ethyl 5-hydroxynicotinate hydrochloride is paramount for its effective application in the design of novel bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound is the salt formed between the basic pyridine nitrogen of ethyl 5-hydroxynicotinate and hydrochloric acid. This protonation significantly influences the molecule's electronic distribution and physical properties.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate hydrochloride | N/A |

| CAS Number | 1207194-50-0 | [1] |

| Molecular Formula | C₈H₁₀ClNO₃ | [1] |

| Molecular Weight | 203.62 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=CC(=CN=C1)O.Cl |

Structural Elucidation

The core of the molecule is a pyridine ring substituted at the 3-position with an ethoxycarbonyl group (-COOCH₂CH₃) and at the 5-position with a hydroxyl group (-OH). In the hydrochloride salt, the lone pair of electrons on the pyridine nitrogen atom accepts a proton from hydrochloric acid, forming a pyridinium ion. This has several important consequences for the molecule's structure and reactivity:

-

Increased Aromaticity and Electron Withdrawal: The positive charge on the nitrogen atom enhances the electron-withdrawing nature of the pyridine ring, influencing the chemical shifts of the aromatic protons in NMR spectroscopy.

-

Enhanced Solubility: The ionic character of the hydrochloride salt generally imparts greater aqueous solubility compared to the free base, a crucial property for in vitro biological assays and potential drug formulations.

-

Tautomerism: The 5-hydroxypyridine moiety can exist in tautomeric forms, primarily the pyridinone form. However, in the acidic conditions of the hydrochloride salt, the hydroxyl form is expected to be the predominant species.

Caption: 2D representation of this compound.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the esterification of 5-hydroxynicotinic acid followed by salt formation. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final product.

Fischer Esterification of 5-Hydroxynicotinic Acid

The most common method for the synthesis of the ethyl ester is the Fischer esterification of 5-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst.

Caption: General synthesis workflow for this compound.

Experimental Protocol (Illustrative):

-

Esterification: To a suspension of 5-hydroxynicotinic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added dropwise. The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield crude ethyl 5-hydroxynicotinate.

-

Salt Formation: The crude ester is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether. A solution of hydrogen chloride in diethyl ether is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

-

Purification: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.

Causality in Experimental Choices:

-

Excess Ethanol: Using ethanol as both a reactant and a solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Anhydrous Conditions for Salt Formation: The use of anhydrous solvents is crucial during the addition of HCl to prevent the hydrolysis of the ester and to ensure the clean precipitation of the hydrochloride salt.

Spectroscopic Characterization (Theoretical Analysis)

As experimental spectra for this compound are not widely published, this section provides a detailed prediction of the expected spectral features based on the known molecular structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons and the aromatic protons on the pyridine ring. The protonation of the pyridine nitrogen will cause a downfield shift of the ring protons compared to the free base.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (ethyl) | triplet | 1.3 - 1.4 | Typical chemical shift for a methyl group adjacent to a methylene group. |

| -CH₂ (ethyl) | quartet | 4.3 - 4.4 | Methylene group deshielded by the adjacent oxygen atom. |

| H-4 (pyridine) | doublet | ~8.4 | Aromatic proton ortho to the ester group. |

| H-2 (pyridine) | doublet | ~8.8 | Aromatic proton ortho to the protonated nitrogen. |

| H-6 (pyridine) | singlet | ~9.1 | Aromatic proton between the protonated nitrogen and the hydroxyl group. |

| -OH | broad singlet | 10.0 - 12.0 | Exchangeable proton of the hydroxyl group. |

| N⁺-H | broad singlet | 13.0 - 15.0 | Highly deshielded proton on the positively charged nitrogen. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The electron-withdrawing effect of the protonated nitrogen and the substituents will influence the chemical shifts of the pyridine ring carbons.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Approximate Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (ethyl) | ~14 | Typical chemical shift for an ethyl methyl group. |

| -CH₂ (ethyl) | ~62 | Methylene carbon attached to an oxygen atom. |

| C-3 (pyridine) | ~125 | Carbon attached to the ester group. |

| C-4 (pyridine) | ~130 | Aromatic CH carbon. |

| C-5 (pyridine) | ~155 | Carbon attached to the hydroxyl group. |

| C-2 (pyridine) | ~140 | Aromatic CH carbon adjacent to the protonated nitrogen. |

| C-6 (pyridine) | ~145 | Aromatic CH carbon adjacent to the protonated nitrogen. |

| C=O (ester) | ~165 | Carbonyl carbon of the ester group. |

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 (broad) | O-H and N⁺-H stretching | Phenolic -OH and Pyridinium N⁺-H |

| ~3000 | C-H stretching | Aromatic and Aliphatic C-H |

| ~1730 | C=O stretching | Ester carbonyl |

| ~1620, ~1580 | C=C and C=N stretching | Pyridine ring vibrations |

| ~1250 | C-O stretching | Ester C-O |

The broadness of the O-H and N⁺-H stretching bands is due to hydrogen bonding. The formation of the hydrochloride salt is expected to cause shifts in the pyridine ring vibration bands compared to the free base.[2]

Mass Spectrometry

In mass spectrometry, typically using electrospray ionization (ESI), the molecule is expected to be detected as the protonated molecular ion of the free base [M+H]⁺.

Predicted Mass Spectrum (ESI+):

-

[M+H]⁺: m/z 168.06 (corresponding to the protonated free base, C₈H₁₀NO₃⁺)

-

Fragmentation: The primary fragmentation pathway would likely involve the loss of ethylene (C₂H₄) from the ethyl ester group, followed by the loss of carbon monoxide (CO).

Applications in Drug Discovery and Development

The ethyl 5-hydroxynicotinate scaffold is a valuable starting point for the synthesis of a wide range of biologically active compounds. The presence of the hydroxyl and ester functionalities allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Rationale for Use as a Chemical Scaffold

-

Privileged Structure: The pyridine ring is considered a "privileged structure" in medicinal chemistry, as it is a common motif in many successful drugs.

-

Hydrogen Bonding Capabilities: The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, which is crucial for molecular recognition and binding to biological targets.

-

Multiple Modification Sites: The aromatic ring, the hydroxyl group, and the ester group provide multiple handles for chemical derivatization to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Potential

Derivatives of 5-hydroxynicotinic acid have been investigated for a variety of therapeutic applications, including:

-

Cardioprotective Agents: Some derivatives have shown potential in protecting cardiac tissue from damage.

-

Anti-inflammatory Agents: The nicotinic acid backbone is found in several compounds with anti-inflammatory properties.

-

Enzyme Inhibitors: The ability of the core structure to interact with active sites makes it a promising scaffold for designing enzyme inhibitors.

Conclusion

This compound is a chemically versatile and pharmaceutically relevant molecule. This guide has provided a detailed analysis of its molecular structure, a plausible synthetic route, and a theoretically derived spectroscopic profile. The key takeaways for researchers are the molecule's favorable physicochemical properties imparted by the hydrochloride salt and the numerous opportunities for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. While a full experimental characterization is yet to be widely published, the predictive analysis herein offers a solid foundation for future research and development endeavors involving this promising compound.

References

- Pharmaffiliates.

- Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406. [Link]

- Katritzky, A. R., & Jones, R. A. (1960). Infrared absorption spectra of quaternary salts of pyridine. Journal of the Chemical Society (Resumed), 2947-2953.

- PubChem. Ethyl 5-hydroxynicotinate.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-Hydroxynicotinate Hydrochloride from 5-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-hydroxynicotinate hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis begins with the readily available 5-hydroxynicotinic acid and proceeds through a robust esterification reaction to yield ethyl 5-hydroxynicotinate. This intermediate is subsequently converted to its hydrochloride salt, enhancing its stability and handling properties. This document details two primary synthetic strategies: the classic Fischer-Speier esterification and a thionyl chloride-mediated approach. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and strategies for purification and characterization. The guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important chemical intermediate.

Introduction

Ethyl 5-hydroxynicotinate is a key heterocyclic compound utilized in the synthesis of a variety of biologically active molecules. The presence of the ester, hydroxyl, and pyridine functionalities provides multiple reaction sites for further chemical modification, making it a versatile scaffold in drug discovery and development. The hydrochloride salt form is often preferred for its improved crystallinity, stability, and ease of handling compared to the free base. This guide presents a detailed exploration of the synthesis of this compound from 5-hydroxynicotinic acid, offering insights into reaction optimization, mechanistic pathways, and analytical validation.

Strategic Approaches to Esterification

The core of this synthesis lies in the efficient esterification of the carboxylic acid group of 5-hydroxynicotinic acid. Two principle methods are discussed, each with its own set of advantages and considerations.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction.

Mechanism: The reaction proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester.

Causality of Experimental Choices:

-

Excess Ethanol: Using ethanol as both the reactant and the solvent provides a large excess, driving the equilibrium towards the formation of the ethyl ester as per Le Châtelier's principle.

-

Strong Acid Catalyst (H₂SO₄): Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. It acts as both a proton source and a dehydrating agent, further shifting the equilibrium towards the products.[2]

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Method 2: Thionyl Chloride-Mediated Esterification

An alternative and often more rapid method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride is then reacted with ethanol to form the ester. This method is generally irreversible as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape from the reaction mixture.

Mechanism: 5-hydroxynicotinic acid reacts with thionyl chloride to form 5-hydroxynicotinoyl chloride. This highly electrophilic acyl chloride readily reacts with ethanol in a nucleophilic acyl substitution reaction to yield the ethyl ester.

Causality of Experimental Choices:

-

Thionyl Chloride: This reagent efficiently converts the carboxylic acid to the highly reactive acyl chloride.

-

Inert Solvent: The reaction is typically carried out in an inert solvent to prevent unwanted side reactions.

-

Controlled Addition of Ethanol: The reaction of the acyl chloride with ethanol is exothermic and should be performed with cooling to control the reaction rate and minimize potential side reactions.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.[3][4] 5-Hydroxynicotinic acid can cause skin and eye irritation.[5]

Protocol 1: Fischer-Speier Esterification of 5-Hydroxynicotinic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

5-Hydroxynicotinic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxynicotinic acid (1.0 eq).

-

Add absolute ethanol (approximately 10-20 eq) to the flask.

-

Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred suspension.

-

Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-hydroxynicotinate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Thionyl Chloride-Mediated Synthesis of Ethyl 5-Hydroxynicotinate

Materials:

-

5-Hydroxynicotinic acid

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Ethanol

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-hydroxynicotinic acid (1.0 eq) in an anhydrous solvent such as DCM or toluene.

-

Slowly add thionyl chloride (1.1-1.5 eq) to the suspension at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude 5-hydroxynicotinoyl chloride hydrochloride in anhydrous DCM or toluene.

-

In a separate flask, prepare a solution of anhydrous ethanol (2.0-3.0 eq) in the same anhydrous solvent.

-

Slowly add the ethanol solution to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-hydroxynicotinate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Formation of this compound

Materials:

-

Ethyl 5-hydroxynicotinate

-

Anhydrous Diethyl Ether or Ethyl Acetate

-

Hydrochloric Acid (solution in a compatible anhydrous solvent, e.g., 2M HCl in diethyl ether, or by bubbling dry HCl gas)

Procedure:

-

Dissolve the purified ethyl 5-hydroxynicotinate in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an anhydrous solvent with stirring. Alternatively, bubble dry HCl gas through the solution.

-

A precipitate of this compound should form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.

Characterization of this compound

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data. Note that while specific experimental data for the hydrochloride salt is not widely published, the expected shifts and peaks can be predicted based on the free ester and related compounds.

| Analysis | Ethyl 5-hydroxynicotinate (Free Ester) | This compound |

| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |

| Melting Point | ~145-150 °C | Expected to be higher than the free base |

| ¹H NMR | Expected signals for ethyl group (triplet and quartet), and aromatic protons. The phenolic OH will appear as a broad singlet. | Downfield shift of aromatic protons due to protonation of the pyridine nitrogen. The phenolic OH and the N-H proton may be broad or exchange with D₂O. |

| ¹³C NMR | Expected signals for the ethyl group, aromatic carbons, and the carbonyl carbon. | Downfield shift of carbons adjacent to the protonated nitrogen. |

| IR (cm⁻¹) | ~3400 (O-H), ~1700 (C=O, ester), ~1600, 1580 (C=C, aromatic) | Broad N-H stretch, ~3400 (O-H), ~1700 (C=O, ester), ~1600, 1580 (C=C, aromatic) |

Process Flow and Logic

The synthesis of this compound can be visualized as a two-step process, with an optional intermediate purification step.

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights: Fischer Esterification

The mechanism of the Fischer esterification is a cornerstone of organic chemistry and understanding its intricacies is vital for optimizing the reaction.

Caption: Key steps in the Fischer-Speier esterification mechanism.

Conclusion

This technical guide has detailed two effective methods for the synthesis of this compound from 5-hydroxynicotinic acid. The Fischer-Speier esterification offers a classic, reliable approach, while the thionyl chloride method provides a faster, irreversible alternative. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The provided characterization data, while based on analogous compounds, serves as a strong guideline for the analytical validation of the final product.

References

- Organic Syntheses, Coll. Vol. 4, p.411 (1963); Vol. 34, p.46 (1954). [Link]

- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258. [Link]

- "Ethyl 5-hydroxynicotinate," PubChem, National Center for Biotechnology Inform

- "Carboxylic Acids and Alcohols to Esters (Fischer Esterific

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 2. Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

Biological activity of Ethyl 5-hydroxynicotinate hydrochloride

An In-Depth Technical Guide on the Biological Activity of Ethyl 5-hydroxynicotinate Hydrochloride

Abstract

This compound is a derivative of nicotinic acid (Vitamin B3), a well-established therapeutic agent. Based on its structural similarity to nicotinic acid and other related compounds, its biological activity is predicted to be primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). Activation of this receptor is known to produce a range of pharmacological effects, including potent anti-lipolytic, anti-inflammatory, and vasodilatory responses. This technical guide synthesizes the known mechanisms of GPR109A signaling and the established biological activities of its agonists to construct a comprehensive profile of the predicted activities of this compound. It provides a framework for its potential therapeutic applications in dyslipidemia and inflammatory disorders, and outlines detailed experimental protocols for its in vitro characterization.

Introduction and Chemical Profile

Ethyl 5-hydroxynicotinate is an ester derivative of 5-hydroxynicotinic acid, placing it in the family of nicotinic acid (niacin) analogues.[1] Nicotinic acid itself is a crucial vitamin and a therapeutic agent used for decades to manage dyslipidemia.[2] The addition of an ethyl ester group, as seen in the related compound ethyl nicotinate, can modify the compound's physicochemical properties, such as lipophilicity, potentially enhancing topical penetration.[3] The hydrochloride salt form typically improves the compound's stability and aqueous solubility, making it more suitable for formulation and experimental handling.

Given this structural heritage, the central hypothesis is that this compound functions as a prodrug or a direct agonist for the GPR109A receptor, thereby mimicking or modulating the well-documented effects of nicotinic acid.[2][4] The presence and position of the 5-hydroxy group may influence receptor binding affinity, potency, and metabolic stability compared to its parent compounds, necessitating empirical validation.

Physicochemical Properties of Ethyl 5-hydroxynicotinate

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[1] |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate | PubChem[1] |

| CAS Number | 59288-38-9 | CP Lab Safety[5] |

Predicted Mechanism of Action: GPR109A Receptor Activation

The primary molecular target for nicotinic acid and its analogues is GPR109A, a member of the Gi/o protein-coupled receptor family.[6][7] This receptor is highly expressed in adipocytes and various immune cells, which explains the principal pharmacological effects of its agonists.[8] Upon binding of an agonist like Ethyl 5-hydroxynicotinate, GPR109A initiates two primary signaling cascades.

2.1 Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase The canonical signaling pathway involves the activation of the associated heterotrimeric G protein, Gαi.[6] The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a rapid decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[9] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in adipocytes, results in the dephosphorylation and inactivation of hormone-sensitive lipase (HSL). This inactivation of HSL is the core mechanism behind the potent anti-lipolytic effect, reducing the breakdown of triglycerides and subsequent release of free fatty acids into circulation.

2.2 β-Arrestin-Mediated Pathway: G-Protein Independent Signaling GPR109A activation can also trigger a G-protein-independent signaling pathway through the recruitment of β-arrestin proteins.[6] This interaction can lead to receptor internalization and desensitization, and also initiate distinct downstream signaling events, such as the activation of the ERK (extracellular signal-regulated kinase) pathway. This pathway is thought to be responsible for some of the anti-inflammatory effects and is also implicated in the development of tolerance to the drug's effects.

Anticipated Biological Activities and Therapeutic Potential

Based on the GPR109A agonist mechanism, this compound is expected to exhibit the following biological activities.

3.1 Regulation of Lipid Metabolism The primary therapeutic application of GPR109A agonists is in the treatment of dyslipidemia.[4] By inhibiting lipolysis in adipose tissue, these compounds effectively reduce the flux of free fatty acids (FFAs) to the liver. This reduction in hepatic FFA availability decreases the liver's synthesis of triglycerides, which in turn lowers the production and secretion of Very Low-Density Lipoprotein (VLDL) and subsequently Low-Density Lipoprotein (LDL), or "bad cholesterol." This makes this compound a potential candidate for atherosclerosis management.[2]

3.2 Anti-Inflammatory Effects GPR109A is expressed on key immune cells, and its activation has demonstrated significant anti-inflammatory effects. Studies have shown that GPR109A agonists can suppress TNF-α-induced inflammation in retinal pigment epithelial cells, suggesting a potential role in treating conditions like diabetic retinopathy.[8] Furthermore, GPR109A activation by the gut microbial metabolite butyrate is crucial for maintaining colonic immune homeostasis and suppressing inflammation and carcinogenesis.[10] This suggests that this compound could be explored for its utility in inflammatory bowel disease or other inflammatory conditions.

3.3 Vasodilatory Properties (Cutaneous Flushing) A well-known and often treatment-limiting side effect of nicotinic acid is cutaneous vasodilation, commonly known as "flushing".[11] This effect is mediated by GPR109A activation on Langerhans cells in the epidermis, leading to the release of prostaglandins (primarily PGD₂) that cause vasodilation. While this effect is generally harmless, it can impact patient compliance. The vasodilatory property is also harnessed in topical formulations of related compounds like ethyl nicotinate for stimulating local blood flow to relieve muscle pain.[3][12]

Framework for In Vitro Characterization

To empirically validate the predicted activity of this compound as a GPR109A agonist, a cell-based functional assay measuring the inhibition of cAMP production is essential.

4.1 Experimental Protocol: GPR109A cAMP Functional Assay

Objective: To determine the potency (EC₅₀) of this compound in activating the GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production in a recombinant cell line.

Methodology:

-

Cell Preparation:

-

Seed CHO-K1 or HEK293 cells stably expressing the human GPR109A receptor into a 384-well assay plate at an appropriate density.

-

Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Causality: Using a stable recombinant cell line ensures a robust and specific signal from the target receptor, minimizing off-target effects.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions to create a concentration-response curve (e.g., 11 points, 1:3 dilution series, starting from 100 µM).

-

Prepare a known GPR109A agonist (e.g., Nicotinic Acid) as a positive control.

-

-

Assay Execution:

-

Wash the cells with a stimulation buffer (e.g., HBSS).

-

Add the diluted test compound and controls to the respective wells.

-

Pre-incubate for 15 minutes at room temperature.

-

Self-Validation: The pre-incubation step allows the compound to bind to the receptor before stimulating the system.

-

Add a solution of forskolin (e.g., 10 µM final concentration) to all wells except the negative control (basal) wells. Forskolin is a direct activator of adenylyl cyclase and will stimulate cAMP production.

-

Incubate for 30 minutes at room temperature.

-

Causality: Forskolin raises the basal cAMP level, creating a dynamic range within which the inhibitory effect of the Gi-coupled GPR109A activation can be accurately measured.

-

-

Detection and Analysis:

-

Lyse the cells and detect intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

-

Read the plate on a compatible plate reader.

-

Plot the resulting signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Summary and Future Directions

This compound is a nicotinic acid analogue with a high probability of acting as a GPR109A receptor agonist. Its predicted biological activities include potent anti-lipolytic and anti-inflammatory effects, positioning it as a molecule of interest for metabolic and inflammatory diseases. The primary challenge, as with other niacin-like compounds, would be managing the vasodilatory flushing effect.

Future research must focus on the empirical validation of these predicted activities. Key steps include:

-

Confirming its agonist activity and determining its potency (EC₅₀) and efficacy at the GPR109A receptor using the cAMP assay described.

-

Assessing its selectivity against other related receptors.

-

Evaluating its anti-lipolytic effects in primary adipocytes and its anti-inflammatory properties in relevant immune cell assays.

-

Conducting in vivo studies in animal models of dyslipidemia and inflammation to establish its therapeutic efficacy and pharmacokinetic profile.

This systematic approach will clarify the therapeutic potential of this compound and determine the clinical relevance of its unique chemical structure.

References

- BenchChem. (n.d.). Application Notes and Protocols for GPR109A Activation Assay Using Acifran.

- Tacke, R., et al. (2015). Synthesis and Pharmacological Properties of Silicon-Containing GPR81 and GPR109A Agonists. ChemMedChem.

- Chen, Y., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central.

- Zhou, J., et al. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Nicotinate: A Versatile Compound in Organic Synthesis and Pharmaceutical Applications.

- ResearchGate. (2015). Synthesis and Pharmacological Properties of Silicon-Containing GPR81 and GPR109A Agonists | Request PDF.

- Ataman Kimya. (n.d.). ETHYL NICOTINATE.

- Shen, H. C., et al. (2010). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Bioorganic & Medicinal Chemistry Letters.

- National Center for Biotechnology Information. (n.d.). Ethyl 5-hydroxynicotinate. PubChem Compound Database.

- Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science.

- Thangaraju, M., et al. (2013). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research.

- Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate.

- Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity.

- Biesterfeld SE. (n.d.). Ethyl Nicotinate (Antirheumatic/ Rubefacient).

- CP Lab Safety. (n.d.). Ethyl 5-hydroxynicotinate, min 98%, 1 gram.

Sources

- 1. Ethyl 5-hydroxynicotinate | C8H9NO3 | CID 910016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Pharmacological Properties of Silicon-Containing GPR81 and GPR109A Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethyl Nicotinate - Ethyl Nicotinate (Antirheumatic/ Rubefacient) | Biesterfeld SE [biesterfeld.com]

Ethyl 5-hydroxynicotinate hydrochloride derivatives and analogs

An In-depth Technical Guide to Ethyl 5-hydroxynicotinate Hydrochloride Derivatives and Analogs for Drug Discovery Professionals

Executive Summary

Ethyl 5-hydroxynicotinate, a substituted pyridine derivative, represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its unique electronic and structural features, including a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic system, make it an attractive starting point for the synthesis of diverse chemical libraries. This guide provides a comprehensive overview of the synthesis, characterization, and biological applications of this compound and its analogs. We will explore detailed synthetic methodologies, delve into structure-activity relationships (SAR), and contextualize the scaffold's role within contemporary drug discovery pipelines, from high-throughput screening to computational modeling. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this privileged scaffold for the creation of novel therapeutic agents.

The Nicotinate Scaffold: A Cornerstone in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif present in a vast number of natural products and synthetic drugs, highlighting its significance in biological systems.[1] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a frequent component of molecules designed to interact with biological targets. Ethyl 5-hydroxynicotinate, as a disubstituted pyridine, offers multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The hydrochloride salt form enhances solubility and stability, making it amenable to a wide range of experimental conditions.[2][3]

The core structure is a validated starting point for developing agents targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] Understanding its fundamental properties is the first step toward unlocking its full potential.

Physicochemical Properties and Core Characterization

Before embarking on a synthesis campaign, a thorough understanding of the parent molecule's properties is essential. Ethyl 5-hydroxynicotinate and its hydrochloride salt serve as the foundational building blocks for all subsequent derivatization.

| Property | Value (Ethyl 5-hydroxynicotinate) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate | ethyl 5-hydroxypyridine-3-carboxylate;hydrochloride | [2][7] |

| Molecular Formula | C₈H₉NO₃ | C₈H₁₀ClNO₃ | [7][8] |

| Molecular Weight | 167.16 g/mol | 203.62 g/mol (approx.) | [7] |

| CAS Number | 59288-38-9 | 1207194-50-0 | [7][8] |

Standard Analytical Techniques

Validating the structure and purity of the core scaffold and its derivatives is a critical, self-validating step in any synthetic protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of protons on the pyridine ring, the ethyl group, and the hydroxyl group. ¹³C NMR provides information on the carbon framework.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C=N/C=C stretches within the pyridine ring.[9]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

-

Elemental Analysis: Determines the percentage composition of C, H, and N, providing definitive proof of purity and composition.

Synthetic Strategies and Derivatization

The true power of the ethyl 5-hydroxynicotinate scaffold lies in its synthetic tractability. A variety of chemical modifications can be performed to explore the chemical space around the core structure.

Diagram: General Synthetic Workflow

Caption: General workflow for creating a library of analogs from the core scaffold.

Part A: Synthesis of the Core Scaffold

The synthesis of ethyl nicotinate derivatives often involves the esterification of the corresponding nicotinic acid.[10] A common and scalable method is the Fischer esterification, which utilizes an alcohol (ethanol) in the presence of a strong acid catalyst.

Part B: Key Derivatization Strategies

-

Modification at the 5-Hydroxy Group: The phenolic hydroxyl group is an excellent handle for introducing diversity.

-

Williamson Ether Synthesis: Deprotonation with a mild base (e.g., K₂CO₃) followed by reaction with an alkyl halide (R-X) yields a library of ethers. This is crucial for probing pockets in a protein binding site that can accommodate hydrophobic or functionalized alkyl chains.

-

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) produces various esters, altering the electronic properties and hydrogen bonding capacity of the molecule.

-

-

Modification at the 3-Ester Group: The ethyl ester can be readily transformed into other functional groups.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with coupling agents (e.g., HATU, EDC), generates a diverse set of amides. This is a classic strategy in medicinal chemistry to introduce new interaction points and improve metabolic stability.

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidification yields the corresponding carboxylic acid. This introduces a key acidic functional group capable of forming strong ionic interactions with biological targets.

-

Detailed Experimental Protocol: Synthesis of a 5-O-benzyl Ether Analog

This protocol provides a representative example of derivatization, highlighting the causal reasoning behind each step.

-

Solubilization (The "Why"): Dissolve this compound (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF). DMF is chosen for its ability to dissolve polar starting materials and its high boiling point, which allows for a wide range of reaction temperatures.

-

Base Addition (The "Why"): Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution. K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenolic hydroxyl group without hydrolyzing the ester. An excess is used to drive the reaction to completion.

-

Alkylating Agent Addition (The "Why"): Add benzyl bromide (1.1 eq) dropwise at room temperature. Benzyl bromide is a reactive electrophile. A slight excess ensures the complete consumption of the starting material. Dropwise addition helps control any potential exotherm.

-

Reaction Monitoring (The "Why"): Stir the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Monitoring is a self-validating step to ensure the reaction has gone to completion and to identify any potential side products.

-

Workup and Extraction (The "Why"): Upon completion, cool the reaction mixture and pour it into water. Extract the product with a water-immiscible organic solvent like ethyl acetate. This separates the organic product from the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent.

-

Purification (The "Why"): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. This final step is essential to isolate the desired compound in high purity, which is a prerequisite for accurate biological testing.

-

Characterization: Confirm the structure of the final product using NMR, IR, and MS as described in Section 2.

Biological Activity and Therapeutic Potential

Derivatives of the nicotinate scaffold have demonstrated a wide array of biological activities. The strategic placement of functional groups allows these molecules to interact with various biological targets with high affinity and selectivity.

-

Anticancer Activity: Many heterocyclic compounds, including pyridine derivatives, have shown potent antiproliferative activity.[4][11] They can function by inhibiting key signaling proteins like kinases or by inducing apoptosis.

-

Anti-inflammatory Potential: Analogs have been investigated for their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).[6]

-

Antimicrobial Effects: The pyridine nucleus is a component of several antimicrobial agents. Derivatives can be screened for activity against bacterial and fungal strains.[5][9]

Structure-Activity Relationship (SAR) Insights

SAR studies correlate changes in a molecule's structure with changes in its biological activity. For ethyl 5-hydroxynicotinate derivatives, key insights can be drawn:

-

The 5-Position: Small, hydrophobic ether modifications at this position can enhance binding to hydrophobic pockets in enzymes. Introducing larger or more polar groups can be used to gain selectivity for a specific target.

-

The 3-Position: Converting the ester to an amide can introduce new hydrogen bond donors/acceptors, significantly altering the binding mode and improving potency. The choice of the amine component is critical for tuning properties.

-

The Pyridine Nitrogen: The nitrogen atom often acts as a key hydrogen bond acceptor. Its position and accessibility are critical for target engagement.

Role in Modern Drug Discovery

The ethyl 5-hydroxynicotinate scaffold is well-suited for modern, high-efficiency drug discovery paradigms.[12]

Diagram: Drug Discovery Pipeline

Caption: Integration of the scaffold into a modern drug discovery workflow.

-

High-Throughput Screening (HTS): A diverse library of derivatives can be synthesized and screened against a panel of biological targets to identify initial "hits."

-

Computational Chemistry: Before synthesis, virtual libraries of thousands of potential derivatives can be created and docked into the 3D structure of a target protein.[13] This in silico approach helps prioritize which compounds to synthesize, saving significant time and resources.

-

Fragment-Based Drug Discovery (FBDD): The core scaffold itself can be considered a "fragment." If it shows even weak binding to a target, it can be elaborated upon and "grown" into a more potent lead compound by adding functional groups that make additional favorable interactions.

The rapid evolution of artificial intelligence in drug discovery further enhances the value of such scaffolds. Generative AI models can suggest novel, synthesizable derivatives with predicted high activity and desirable drug-like properties, accelerating the journey from concept to clinical candidate.[14]

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is a strategic starting point for the discovery of new medicines. Its synthetic accessibility, coupled with the proven biological relevance of the pyridine core, ensures its continued importance in the field. Future research will likely focus on applying novel synthetic methods to create even more complex and diverse analogs. The integration of AI and machine learning will undoubtedly accelerate the exploration of the vast chemical space accessible from this scaffold, leading to the identification of next-generation therapeutics with improved efficacy and safety profiles.

References

- Title: Ethyl 5-hydroxynicotinate Source: PubChem, N

- Title: Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt Source: PubChem, N

- Title: Ethyl Nicotinate-1,2′,3′,4′,5′,6′-13C6 Hydrochloride Salt CAS#: 1346604-87-2 Source: ChemWh

- Title: Ethyl 5-hydroxy-2-methylnicotinate Source: PubChem, N

- Title: Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment Source: MDPI URL:[Link]

- Title: ethyl 5-hydroxyoctanoate, 75587-05-2 Source: The Good Scents Company URL:[Link]

- Title: The synthesis and antifungal activity of N-alkylated analogs of echinocandin B Source: PubMed URL:[Link]

- Title: A kind of preparation method of ethyl nicotinate Source: Google Patents URL

- Title: Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist Source: PubMed Central, N

- Title: Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl)

- Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL:[Link]

- Title: Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions Source: PubMed Central, N

- Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: PubMed Central, N

- Title: Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride Source: PubMed URL:[Link]

- Title: Antimitotic agents: ring analogues and derivatives of ethyl [(S)

- Title: First Generative AI Drug Begins Phase II Trials with Patients Source: Insilico Medicine URL:[Link]

- Title: Synthesis of Hydroxyethyl Derivatives of 1-Aryltetrahydroisoquinoline Alkaloids Source: ResearchG

- Title: Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties Source: ResearchG

- Title: A Review on Medicinally Important Heterocyclic Compounds Source: OUCIP URL:[Link]

- Title: Phytocompound screening, antioxidant activity and molecular docking studies of pomegranate seed: a preventive approach for SARS-CoV-2 pathogenesis Source: PubMed Central, N

- Title: Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs Source: MDPI URL:[Link]

- Title: Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

Sources

- 1. A Review on Medicinally Important Heterocyclic Compounds [ouci.dntb.gov.ua]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. mdpi.com [mdpi.com]

- 5. The synthesis and antifungal activity of N-alkylated analogs of echinocandin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS: 1207194-50-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytocompound screening, antioxidant activity and molecular docking studies of pomegranate seed: a preventive approach for SARS-CoV-2 pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]

The Strategic Application of Ethyl 5-Hydroxynicotinate Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Abstract

Ethyl 5-hydroxynicotinate hydrochloride is a versatile heterocyclic building block poised for significant applications in medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a nucleophilic hydroxyl group, an electrophilic ester, and a basic pyridine nitrogen—offer a trifecta of reactive sites for molecular elaboration. This guide provides an in-depth technical overview of the synthesis, chemical properties, and, most importantly, the potential applications of this scaffold in the design and discovery of novel therapeutic agents. We will explore its utility as a core structure in the development of kinase inhibitors, neuroprotective agents, and anti-inflammatory compounds, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Emerging Prominence of the 5-Hydroxynicotinate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of a hydroxyl group at the 5-position, along with an ethyl ester at the 3-position, imbues the Ethyl 5-hydroxynicotinate scaffold with a unique combination of reactivity and potential for specific biological interactions. The hydrochloride salt form enhances its solubility and ease of handling in synthetic protocols. This guide will serve as a comprehensive resource for researchers looking to leverage the potential of this promising, yet under-explored, chemical entity.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery.

Table 1: Physicochemical Properties of Ethyl 5-hydroxynicotinate

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[1] |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate | PubChem[1] |

| CAS Number | 59288-38-9 | PubChem[1] |